Cas no 2411275-20-0 (Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride)
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-7545035
- methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride
- Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate;hydrochloride
- 2411275-20-0
- Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride
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- Inchi: 1S/C11H13NO2.ClH/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12;/h2-5H,6-7,12H2,1H3;1H
- InChI Key: BJFKPONZRQREBC-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(C1(C2C=CC=CC=2N)CC1)=O
Computed Properties
- Exact Mass: 227.0713064g/mol
- Monoisotopic Mass: 227.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7545035-0.05g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 0.05g |
$205.0 | 2025-02-24 | |
| Enamine | EN300-7545035-0.1g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 0.1g |
$306.0 | 2025-02-24 | |
| Enamine | EN300-7545035-0.25g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 0.25g |
$438.0 | 2025-02-24 | |
| Enamine | EN300-7545035-0.5g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 0.5g |
$691.0 | 2025-02-24 | |
| Enamine | EN300-7545035-1.0g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 1.0g |
$884.0 | 2025-02-24 | |
| Enamine | EN300-7545035-2.5g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 2.5g |
$1735.0 | 2025-02-24 | |
| Enamine | EN300-7545035-5.0g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 5.0g |
$2566.0 | 2025-02-24 | |
| Enamine | EN300-7545035-10.0g |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95.0% | 10.0g |
$3807.0 | 2025-02-24 | |
| 1PlusChem | 1P027TQI-50mg |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95% | 50mg |
$306.00 | 2024-05-22 | |
| 1PlusChem | 1P027TQI-100mg |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
2411275-20-0 | 95% | 100mg |
$441.00 | 2024-05-22 |
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride
Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride: A Comprehensive Overview
Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride, also known by its CAS number 2411275-20-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring a cyclopropane ring and a methyl ester group, has garnered attention due to its potential applications in drug development and material science. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.
The molecular structure of Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride is characterized by a cyclopropane ring fused to a phenyl group bearing an amino substituent. This configuration imparts unique electronic properties, which are crucial for its interactions with biological systems. The hydrochloride salt form of the compound enhances its solubility, making it more amenable for experimental studies and potential therapeutic use.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including palladium-catalyzed cross-coupling reactions and organocatalytic processes. These methods have not only improved the yield but also reduced the environmental footprint of production, aligning with the principles of green chemistry. The synthesis of Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride has been optimized to ensure scalability, which is essential for its potential commercialization.
From a pharmacological perspective, this compound has demonstrated promising activity in preclinical models. Studies have shown that it exhibits selective inhibition of certain kinases, which are implicated in various pathological conditions such as cancer and inflammatory diseases. The cyclopropane ring in its structure plays a pivotal role in modulating its bioactivity, as it introduces strain that can enhance molecular recognition by target proteins.
Moreover, the presence of the amino group on the phenyl ring confers additional functional versatility to this compound. This group can participate in hydrogen bonding interactions, which are critical for binding to biological targets. Recent research has explored the use of this compound as a lead molecule for designing more potent and selective inhibitors, leveraging computational chemistry tools to predict binding affinities and optimize structural properties.
In terms of applications, Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride holds potential in both therapeutic and diagnostic domains. Its ability to penetrate cellular membranes efficiently suggests its utility as a drug delivery agent or as a component in targeted drug delivery systems. Additionally, its photophysical properties make it a candidate for use in fluorescent imaging agents, although further research is required to fully realize this potential.
Looking ahead, ongoing research is focused on understanding the mechanistic details of how this compound interacts with cellular components. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its binding modes and conformational dynamics. These insights will be instrumental in guiding the design of next-generation compounds with enhanced efficacy and reduced toxicity.
In conclusion, Methyl 1-(2-Aminophenyl)Cyclopropane-1-Carboxylate Hydrochloride (CAS No: 2411275-20-0) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future drug discovery efforts. As research continues to uncover its full potential, this compound is poised to make significant contributions to the fields of medicine and materials science.
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